
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-allyl-substituted 2-alkynylamines with diethylzinc (Et2Zn) in the presence of titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr). This regio- and stereoselective carbocyclization reaction yields the desired pyrazole derivative in high yields .
The reaction is typically carried out in solvents such as dichloromethane, hexane, toluene, or diethyl ether, and is tolerant to various substituents on the alkyne, including aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups . Industrial production methods for this compound may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include alkyl halides and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the allyl and prop-2-yn-1-yl groups or the pyrazole ring itself.
Wissenschaftliche Forschungsanwendungen
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism by which 1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
1-Allyl-3-methyl-1H-pyrazole-5-carboxamide: Similar in structure but with a methyl group instead of a prop-2-yn-1-yl group.
1-Allyl-3-phenyl-1H-pyrazole-5-carboxamide: Contains a phenyl group, offering different chemical and biological properties.
1-Allyl-3-ethyl-1H-pyrazole-5-carboxamide: Features an ethyl group, leading to variations in reactivity and application.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-prop-2-enyl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-3-6-11-10(14)9-5-8-13(12-9)7-4-2/h1,4-5,8H,2,6-7H2,(H,11,14) |
InChI-Schlüssel |
GJYGKYJYJZUUJM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=CC(=N1)C(=O)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


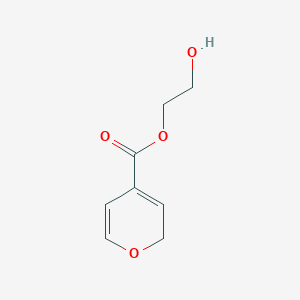
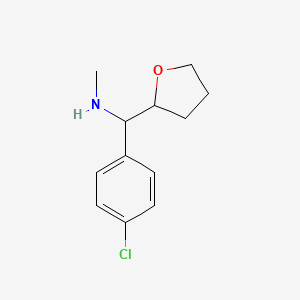
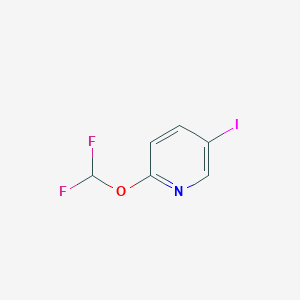
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

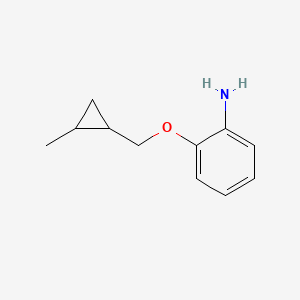
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
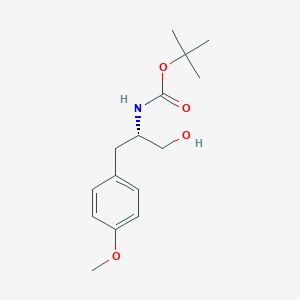
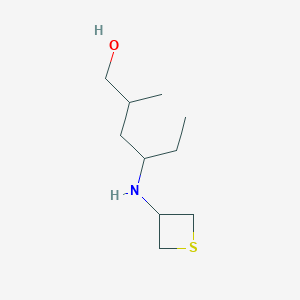

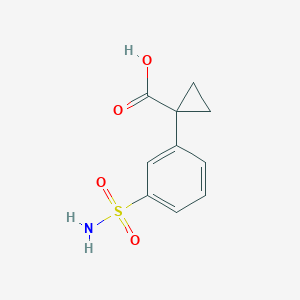
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)
